3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-4-8-9(11)10-12-6(2)5-7(3)14(10)13-8/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
XNWUHEOSXSVYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CC(NC2=C1Br)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Followed by Halogenation
A highly effective method for preparing 3-halo-substituted pyrazolo[1,5-a]pyrimidines, including the 3-bromo derivative, involves:
- Initial formation of the pyrazolo[1,5-a]pyrimidine core by cyclization of appropriate β-enaminones with 5-amino-pyrazoles.
- Subsequent oxidative halogenation using sodium bromide (NaBr) as the bromine source in the presence of an oxidant (e.g., K2S2O8) in aqueous medium.
This method yields 3-bromo-pyrazolo[1,5-a]pyrimidines efficiently, with high yields reported, albeit with longer reaction times compared to iodination.
Reaction Conditions and Solvent Effects
- The halogenation is typically performed in water, which supports efficient formation of the heterocyclic core and facilitates the halogenation process.
- The method is adaptable to various substituents on the enaminone, showing broad functional group tolerance.
- Microwave irradiation can be employed to accelerate the cyclization and halogenation steps, leading to improved yields and reduced reaction times.
Detailed Synthetic Route for 3-Bromo-2-ethyl-5,7-dimethyl Derivative
Based on the literature, the preparation of the title compound can be summarized as follows:
Comparative Data on Yields and Conditions
Mechanistic Insights
- The initial cyclization involves nucleophilic attack of the amino group on the β-dicarbonyl carbon, followed by ring closure and tautomerization to yield the pyrazolo[1,5-a]pyrimidine core.
- Halogenation at the 3-position occurs via electrophilic substitution facilitated by in situ generated bromine species from NaBr and the oxidant.
- Microwave irradiation enhances reaction kinetics by providing uniform heating and possibly activating intermediates.
Summary of Research Findings
- The preparation of 3-bromo-2-ethyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine is best achieved by a two-step process: cyclization of substituted aminopyrazoles with β-enaminones, followed by selective bromination.
- Microwave-assisted methods significantly improve yields and reduce reaction times compared to conventional reflux.
- The oxidative halogenation method using sodium bromide and a persulfate oxidant in aqueous medium is highly effective and exhibits broad substrate scope.
- The methodology is robust, scalable, and suitable for synthesizing a variety of functionalized pyrazolo[1,5-a]pyrimidines for applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: Due to its unique photophysical properties, it is used in the design of fluorescent probes and organic light-emitting devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
- Key differences : A trifluoromethyl group at position 7 and a lactam (C=O) at position 3.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the lactam oxygen enables nucleophilic substitution at C-5 via PyBroP activation .
- Synthetic utility : Used in Suzuki-Miyaura cross-coupling to generate 3,5-diarylated derivatives, a strategy adaptable to the target compound for diversification .
b) 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Key differences : Bulky biphenyl and pyridinylmethyl groups at positions 5 and 7.
- Impact : Increased steric hindrance reduces reactivity at C-3 but improves target binding affinity in enzyme inhibition assays .
- Biological relevance : Demonstrated micromolar IC₅₀ values in preliminary screens, suggesting the target compound’s bromine and alkyl groups could be optimized for similar activity .
c) 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- Key differences : Chlorine atoms at positions 5 and 7 instead of methyl groups.
- Impact: Chlorine’s electronegativity increases ring electrophilicity, favoring nucleophilic aromatic substitution.
Physicochemical Properties
Key insight : Alkyl substituents (e.g., ethyl, methyl) lower melting points compared to aryl-substituted analogues due to reduced crystallinity .
Biological Activity
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core structure that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines. A study reported the following IC50 values for related pyrazolo compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-2-ethyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine | MCF7 | 3.79 |
| 3-Bromo-2-ethyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine | SF-268 | 12.50 |
| 3-Bromo-2-ethyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine | NCI-H460 | 42.30 |
These findings suggest that this compound may inhibit tumor growth effectively across different cancer types .
The mechanism by which 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its anticancer effects involves the induction of apoptosis and autophagy in cancer cells. Studies indicate that the compound interacts with key cellular pathways that regulate cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazolo compounds have been investigated for their anti-inflammatory effects. A review highlighted that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of pyrazolo compounds. The presence of bromine and ethyl groups in the structure may enhance their interaction with microbial targets.
Case Studies and Research Findings
A notable study conducted by Bouabdallah et al. demonstrated that derivatives of pyrazolo compounds exhibit promising cytotoxicity against Hep-2 and P815 cancer cell lines. The reported IC50 values were 3.25 mg/mL and 17.82 mg/mL respectively . This indicates a strong potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
